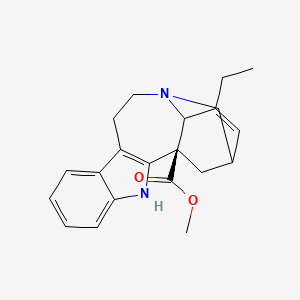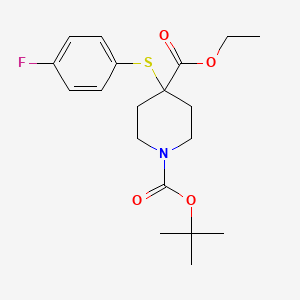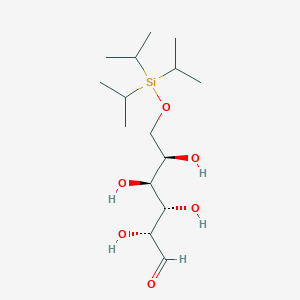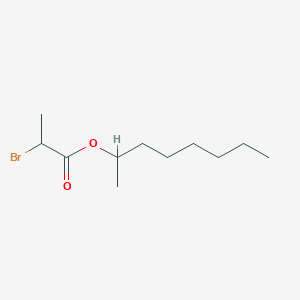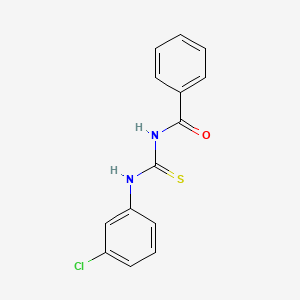
Urea, 1-benzoyl-3-(3-chlorophenyl)-2-thio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-benzoyl-3-(3-chlorophenyl)-2-thio- is a thiourea derivative known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of urea, 1-benzoyl-3-(3-chlorophenyl)-2-thio- typically involves the reaction of benzoyl chloride with 3-chloroaniline to form 1-benzoyl-3-(3-chlorophenyl)urea. This intermediate is then treated with thiophosgene to yield the desired thiourea derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of large-scale reactors and controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Urea, 1-benzoyl-3-(3-chlorophenyl)-2-thio- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiocarbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the thiocarbonyl group under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Applications De Recherche Scientifique
Urea, 1-benzoyl-3-(3-chlorophenyl)-2-thio- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of urea, 1-benzoyl-3-(3-chlorophenyl)-2-thio- involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. This inhibition can lead to the disruption of essential cellular processes, resulting in antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
1-Benzoyl-3-(arylphyridyl)urea: Known for its insecticidal properties.
1-Benzoyl-3-(3-chlorophenyl)thiourea: A closely related compound with similar chemical properties.
Uniqueness: Urea, 1-benzoyl-3-(3-chlorophenyl)-2-thio- stands out due to its unique combination of a benzoyl group, a chlorophenyl group, and a thiourea moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
21258-04-8 |
|---|---|
Formule moléculaire |
C14H11ClN2OS |
Poids moléculaire |
290.8 g/mol |
Nom IUPAC |
N-[(3-chlorophenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H11ClN2OS/c15-11-7-4-8-12(9-11)16-14(19)17-13(18)10-5-2-1-3-6-10/h1-9H,(H2,16,17,18,19) |
Clé InChI |
JDYWSTPUOHTVLB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


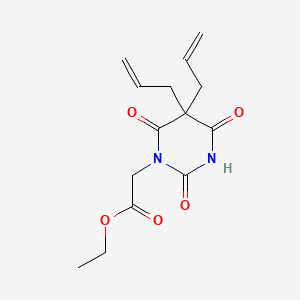
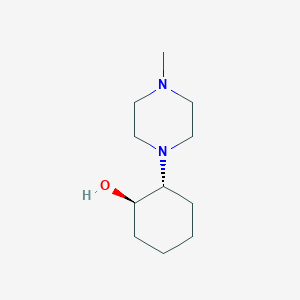
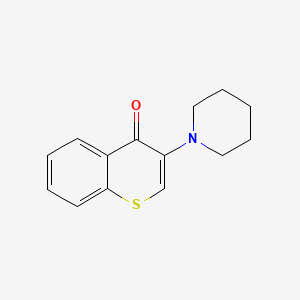
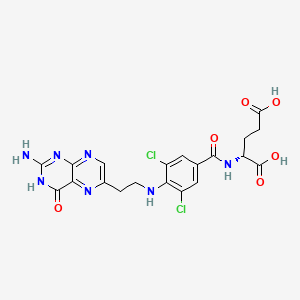
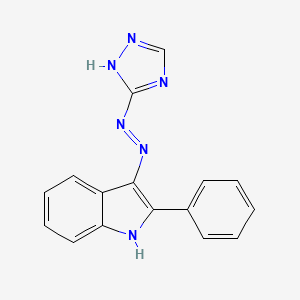
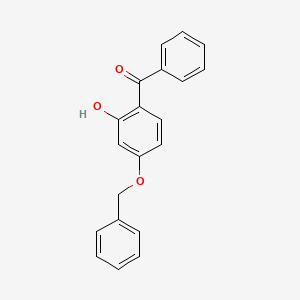
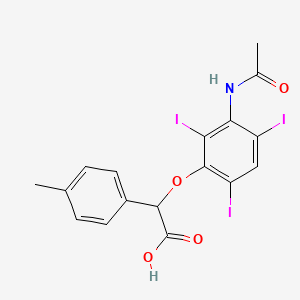
![2-(1-{[1-(2-Methoxyethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13813549.png)
